4-(3-Methylisoxazol-5-yl)-butyraldehyde
Overview
Description
4-(3-Methylisoxazol-5-yl)-butyraldehyde is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of 4-(3-Methylisoxazol-5-yl)-butyraldehyde may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylisoxazol-5-yl)-butyraldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substituent, such as halogens or alkyl groups.
Major Products:
Oxidation: 4-(3-Methylisoxazol-5-yl)-butyric acid.
Reduction: 4-(3-Methylisoxazol-5-yl)-butanol.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
4-(3-Methylisoxazol-5-yl)-butyraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylisoxazol-5-yl)-butyraldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Methylisoxazol-5-yl)-butyraldehyde can be compared with other similar compounds, such as:
Isoxazole: The parent compound, which forms the basis for various derivatives with different substituents.
3-Methylisoxazole: A closely related compound with a similar structure but lacking the butyraldehyde group.
4-(3-Methylisoxazol-5-yl)-butyric acid: The oxidized form of this compound.
Uniqueness: The presence of the butyraldehyde group in this compound imparts unique chemical properties and reactivity compared to other isoxazole derivatives. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
4-(3-Methylisoxazol-5-yl)-butyraldehyde (CAS No. 192717-23-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and synthesis methods, focusing on the compound's biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. For instance, a study evaluated various isoxazole derivatives against lung cancer cells (A549) and found that certain derivatives showed promising inhibitory activity comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In vitro studies demonstrated that isoxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 70 µg/ml for various strains, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
Compound | Bacterial Strain | MIC (µg/ml) | Reference |
---|---|---|---|
4a | Staphylococcus aureus | 40 | |
4b | Escherichia coli | 60 | |
Gentamycin | Staphylococcus aureus | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. The isoxazole ring may facilitate binding to enzymes or receptors involved in critical pathways, such as those regulating cell proliferation and apoptosis. This interaction often leads to the modulation of enzymatic activities essential for cancer cell survival and growth .
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions (MCRs) using hydroxylamine hydrochloride and various aldehydes under green chemistry conditions. This method not only enhances yield but also minimizes environmental impact by utilizing biodegradable solvents .
Table 3: Synthesis Conditions for Isoxazole Derivatives
Case Studies
- Anticancer Evaluation : A study on synthesized isoxazole derivatives revealed that compounds exhibited significant anticancer effects against A549 lung cancer cells with IC50 values lower than traditional chemotherapeutics, suggesting their potential as new cancer treatments .
- Antimicrobial Studies : Another investigation assessed the antibacterial properties of various isoxazole derivatives, finding that some compounds had MIC values lower than those of established antibiotics, indicating their potential as effective antimicrobial agents .
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBUDDDCWAJXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.